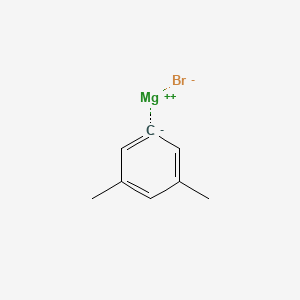

3,5-Dimethylphenylmagnesium bromide

Description

Historical Evolution and Fundamental Importance of Grignard Reagents in Modern Organic Synthesis

The discovery of Grignard reagents marked a pivotal moment in organic synthesis. nih.gov Prior to their introduction, the formation of carbon-carbon bonds was a significant challenge for chemists. nih.gov Victor Grignard, while working under his professor Philippe Barbier, developed a method to prepare these organomagnesium compounds by reacting an organic halide with magnesium metal in an ether solvent. acs.orgnih.govallen.in This breakthrough provided a powerful tool for the synthesis of a wide array of organic compounds, including alcohols, carboxylic acids, and other complex molecules. libretexts.orgorgsyn.orgwikipedia.org The general formula for a Grignard reagent is RMgX, where R is an alkyl or aryl group and X is a halogen. nih.govthermofisher.com The high reactivity of the carbon-magnesium bond, which is highly polarized, makes the carbon atom a potent nucleophile, capable of attacking a wide range of electrophiles. nih.govacs.org This versatility has made Grignard reagents indispensable in both academic research and industrial applications, including the synthesis of pharmaceuticals and fine chemicals. researchgate.net

The fundamental importance of Grignard reagents lies in their ability to create new carbon-carbon bonds with a high degree of efficiency and predictability. nih.gov They are used in a vast number of synthetic transformations, from simple additions to carbonyl compounds to more complex cross-coupling reactions. The reactions are generally straightforward to perform in a laboratory setting, further contributing to their widespread use. nih.gov Over a century after their discovery, Grignard reagents remain a cornerstone of modern organic chemistry, with ongoing research continuing to expand their applications and improve their utility. libretexts.org

Unique Structural Characteristics of Aryl Grignard Reagents, with Emphasis on the 3,5-Dimethylphenyl Moiety and its Stereoelectronic Implications

Aryl Grignard reagents, such as 3,5-dimethylphenylmagnesium bromide, possess unique structural features that influence their reactivity. The carbon-magnesium bond in these compounds is less ionic than in their alkyl counterparts, which can affect their nucleophilicity. In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, between the organomagnesium halide (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. nih.gov

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.

The 3,5-dimethylphenyl moiety in this compound introduces specific stereoelectronic effects. The two methyl groups are located at the meta positions of the phenyl ring.

Electronic Effects: The methyl groups are electron-donating groups through an inductive effect (+I effect). nih.gov This increases the electron density on the aromatic ring, which can influence the reactivity of the Grignard reagent. The increased electron density can make the aryl group a slightly stronger nucleophile compared to an unsubstituted phenyl group.

Steric Effects: The two methyl groups also introduce steric hindrance around the magnesium-bearing carbon atom. While the meta-positioning minimizes direct steric clash with the reaction center, it can still influence the approach of the Grignard reagent to a sterically demanding electrophile. nih.gov In highly hindered cases, the reaction pathway might shift from a standard nucleophilic addition to a single-electron transfer (SET) mechanism. acs.org

Current Research Frontiers and Emerging Trajectories in Organomagnesium Chemistry

The field of organomagnesium chemistry continues to evolve, with researchers exploring new frontiers and applications for these versatile reagents. libretexts.org Current research is focused on several key areas, including the development of new and more functionalized Grignard reagents, the use of catalytic methods to enhance their reactivity and selectivity, and their application in novel synthetic methodologies. researchgate.net

One of the emerging trends is the use of transition metal catalysts, such as iron, nickel, and palladium, in conjunction with Grignard reagents for cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between a wider range of substrates than is possible with traditional Grignard reactions. Another area of active research is the development of asymmetric transformations using chiral Grignard reagents or chiral catalysts to control the stereochemical outcome of reactions. libretexts.org

Furthermore, there is a growing interest in understanding the intricate mechanisms of Grignard reactions, including the role of the Schlenk equilibrium and the influence of solvent effects on reactivity. Computational studies are increasingly being used to model these complex systems and provide insights that can guide the development of new and improved synthetic methods. The future of organomagnesium chemistry is likely to see the development of more sophisticated and environmentally benign synthetic strategies, as well as the application of these reagents in new areas such as materials science and polymer chemistry.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

magnesium;1,3-dimethylbenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIBIDGHIMGNRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450092 | |

| Record name | Magnesium bromide 3,5-dimethylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34696-73-6 | |

| Record name | Magnesium bromide 3,5-dimethylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Preparation and Handling of 3,5 Dimethylphenylmagnesium Bromide

Classical and Activated Magnesium Insertion Techniques for Aryl Halides

The most traditional route to 3,5-dimethylphenylmagnesium bromide involves the direct insertion of magnesium metal into the carbon-bromine bond of 3,5-dimethylbromobenzene. This heterogeneous reaction is influenced by several factors that can be fine-tuned to optimize the formation of the Grignard reagent.

Optimization Strategies for Direct Grignard Formation

The successful synthesis of aryl Grignard reagents like this compound via direct magnesium insertion is highly dependent on the optimization of several key reaction parameters. These include the choice of solvent, reaction temperature, concentration of reactants, and the physical nature of the magnesium metal.

The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to coordinate with the magnesium center, forming soluble complexes. gordon.edunih.gov The choice between these solvents can influence reaction rates and yields. For instance, THF, with its higher boiling point, can be advantageous for less reactive aryl halides. gordon.edu More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been identified as a superior alternative to traditional ethers for Grignard reactions, often leading to improved yields and reduced side products like Wurtz coupling. vapourtec.comrsc.org

Temperature control is another critical factor. Grignard reactions are typically initiated at room temperature or with gentle heating, but the reaction itself is often exothermic. acs.org Maintaining a controlled temperature is essential to prevent side reactions and ensure a good yield. For some sensitive substrates, conducting the reaction at lower temperatures can improve selectivity. researchgate.net

The concentration of the aryl halide and the surface area of the magnesium also significantly impact the reaction. Using magnesium in the form of turnings or powder increases the available surface area for reaction, which can accelerate the process. vapourtec.com Efficient stirring is vital to ensure continuous contact between the reactants. gordon.edu Furthermore, employing a slight excess of the Grignard reagent can help to drive the subsequent reaction to completion. contractpharma.com

| Parameter | Effect on Grignard Formation | Research Findings |

| Solvent | Stabilizes the Grignard reagent and influences reaction rate and selectivity. | Diethyl ether and THF are standard choices. gordon.edunih.gov 2-MeTHF has emerged as a greener and often more efficient alternative, suppressing side reactions. vapourtec.comrsc.org |

| Temperature | Affects reaction rate, selectivity, and yield. Exothermic nature requires careful control. | Low to moderate temperatures are generally preferred to minimize side reactions. gordon.edu Cryogenic temperatures (-40 °C) can be crucial for achieving high selectivity in certain reactions. researchgate.net |

| Magnesium Form | The surface area of magnesium impacts the reaction rate. | Using magnesium turnings or powder increases the reactive surface area. vapourtec.com |

| Stirring | Ensures efficient contact between the solid magnesium and the aryl halide solution. | Essential for optimizing reaction rates. gordon.edu |

| Concentration | Can influence the rate of reaction and the formation of byproducts. | A slight excess of the Grignard reagent can improve the overall yield of the desired product in subsequent steps. contractpharma.com |

Role of Magnesium Activation Methods in Reaction Efficiency and Induction Period Control

A common challenge in Grignard reagent synthesis is the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the aryl halide, leading to a variable and often lengthy induction period. contractpharma.com To overcome this, several activation methods are employed to clean the magnesium surface and initiate the reaction more reliably.

Chemical Activation: One of the most common methods involves the use of chemical activators. A small crystal of iodine is often added to the reaction mixture. rsc.org The iodine is believed to react with the magnesium surface, disrupting the oxide layer and exposing fresh, reactive metal. researchgate.netrsc.org The disappearance of the characteristic purple color of iodine often signals the initiation of the Grignard reaction. researchgate.net Another effective activator is 1,2-dibromoethane. It reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide, effectively cleaning the metal surface. contractpharma.comresearchgate.net

Physical Activation: Mechanical methods can also be employed to activate the magnesium. Crushing the magnesium turnings in situ or using rapid stirring can physically break the oxide layer. contractpharma.com Sonication, the application of ultrasound energy, is another effective technique. The cavitation bubbles generated by ultrasound create localized high pressures and temperatures, which can clean and activate the magnesium surface, often leading to faster and more reproducible reactions. nih.govcontractpharma.comrsc.org

Rieke Magnesium: For particularly unreactive aryl halides, highly reactive "Rieke magnesium" can be used. Rieke magnesium is prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium or lithium. rsc.org This process generates a fine, highly active magnesium powder that can react with a wider range of organic halides, including those that are typically inert, and often at much lower temperatures. researchgate.netacs.org This high reactivity allows for the preparation of functionalized Grignard reagents that would be difficult to synthesize using conventional methods. researchgate.net

| Activation Method | Mechanism of Action | Impact on Reaction Efficiency and Induction Period |

| Iodine | Reacts with the MgO layer, exposing the underlying reactive magnesium. researchgate.netrsc.org | Reduces or eliminates the induction period, leading to a more reliable reaction initiation. rsc.org |

| 1,2-Dibromoethane | Reacts with magnesium to form ethylene gas and MgBr₂, cleaning the metal surface. contractpharma.comresearchgate.net | Effectively initiates the reaction and provides a visual cue (bubbling) of activation. contractpharma.com |

| Sonication | Cavitation bubbles generated by ultrasound physically disrupt the MgO layer. nih.govrsc.org | Can significantly shorten the induction period and improve reaction rates, especially for sluggish reactions. nih.govrsc.org |

| Rieke Magnesium | A highly reactive, fine powder of magnesium with a clean surface, prepared by reduction of a magnesium salt. rsc.org | Enables the synthesis of Grignard reagents from unreactive halides and at low temperatures, expanding the scope of the reaction. researchgate.netacs.org |

Halogen-Magnesium Exchange Methodologies for this compound Synthesis

An important alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). This approach is particularly advantageous for the synthesis of functionalized aryl Grignard reagents that may not be stable under the conditions of direct synthesis.

The use of i-PrMgCl in combination with lithium chloride (LiCl) has proven to be a particularly powerful tool in halogen-magnesium exchange reactions. vapourtec.comcontractpharma.com This mixture, often referred to as a "turbo-Grignard" reagent, exhibits significantly enhanced reactivity and allows the exchange to occur under milder conditions and with a broader range of substrates, including less reactive aryl bromides. researchgate.netcontractpharma.com The presence of LiCl is believed to break up the dimeric and oligomeric structures of the Grignard reagent in solution, leading to the formation of more reactive monomeric species. rsc.org

The halogen-magnesium exchange is a reversible process, and the equilibrium generally favors the formation of the more stable organomagnesium compound. researchgate.net This methodology offers excellent chemoselectivity, as it can be used to prepare Grignard reagents in the presence of sensitive functional groups that would otherwise react under classical Grignard formation conditions. contractpharma.com For instance, aryl bromides can be selectively converted to their corresponding Grignard reagents in the presence of esters or nitriles. vapourtec.com

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced techniques for the preparation of organomagnesium nucleophiles like this compound.

Mechanochemical Synthesis of Organomagnesium Nucleophiles and its Advantages

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a promising green alternative to traditional solvent-based synthesis. researchgate.netcontractpharma.com The mechanochemical synthesis of Grignard reagents is typically carried out in a ball mill, where the reactants (magnesium metal and the organic halide) are ground together, often with a small amount of a liquid additive (liquid-assisted grinding or LAG). rsc.orgrsc.org

This solvent-minimized approach offers several significant advantages. It dramatically reduces the use of hazardous and volatile organic solvents, making the process more environmentally friendly and safer. rsc.orgresearchgate.net The continuous grinding action in a ball mill can also serve to activate the magnesium surface, overcoming the need for chemical activators. nih.gov Research has shown that mechanochemical methods can lead to high yields of Grignard reagents in shorter reaction times compared to conventional methods. rsc.org Furthermore, this technique has been successfully applied to the synthesis of Grignard reagents from organohalides that have poor solubility in common ethereal solvents, thereby expanding the scope of accessible reagents. rsc.orgresearchgate.net The ability to perform these reactions under ambient air, as has been reported, further simplifies the procedure and reduces costs. rsc.org

Continuous Flow Synthesis for Enhanced Selectivity, Yield, and Process Control

Continuous flow chemistry has gained significant traction as a powerful tool for the synthesis of organometallic compounds, including Grignard reagents. vapourtec.com In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a packed-bed of magnesium turnings or a microreactor. researchgate.netrsc.org This approach offers several key advantages over traditional batch processing.

The excellent heat transfer characteristics of flow reactors allow for precise temperature control of the highly exothermic Grignard reaction, which significantly enhances safety and can improve selectivity by minimizing side reactions. rsc.orgyoutube.com The ability to rapidly mix reactants and control residence times with high precision leads to improved yields and product purity. nih.govresearchgate.net Continuous flow systems can also facilitate the "on-demand" generation of unstable Grignard reagents, which can then be immediately used in a subsequent reaction step, a process known as telescoping. vapourtec.comacs.org This minimizes the decomposition of the sensitive organometallic intermediate. Furthermore, continuous flow processes are readily scalable and can be automated, offering better process control and reproducibility, which are critical for industrial applications. acs.orgresearchgate.net The use of packed-bed reactors with magnesium allows for a continuous supply of activated metal surface, leading to consistent reagent generation. rsc.org

Grignard Reagent Formation in Unconventional and Bio-Based Reaction Media (e.g., "on water" protocols, deep eutectic solvents)

The traditional synthesis of Grignard reagents, such as this compound, necessitates the use of dry, volatile organic solvents under an inert atmosphere to prevent their rapid decomposition by water or oxygen. scispace.comresearchgate.net However, recent advancements in green chemistry have introduced unconventional reaction media that challenge these established protocols. These new methodologies, including reactions in deep eutectic solvents (DESs) and "on water," offer more environmentally friendly, safer, and sometimes more efficient alternatives. scispace.comchemrxiv.org

Deep Eutectic Solvents (DESs):

Deep eutectic solvents have emerged as promising green and biorenewable media for reactions involving highly polar organometallic compounds like Grignard reagents. scispace.comresearchgate.net These solvents are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., glycerol (B35011) or water). chemrxiv.orgchemrxiv.org Remarkably, chemoselective additions of Grignard reagents to ketones can be performed in DESs at room temperature and under an open atmosphere, conditions that would typically lead to rapid hydrolysis. scispace.comresearchgate.net

Research suggests that instead of the Grignard reagent rapidly decomposing in the protic environment of a DES, a kinetic activation of the organometallic species occurs. This activation favors the desired nucleophilic addition over the competing hydrolysis. scispace.comresearchgate.net One hypothesis for this enhanced reactivity is that the choline chloride component of the DES reduces the solubility of the substrate, causing it to accumulate at the solvent interface, where the reaction is promoted. chemrxiv.org Computational studies also indicate that the organometallic species prefer to localize at the interface between the DES and the organic solvent phase in which the Grignard reagent is introduced. chemrxiv.org While attempts to form the Grignard reagent directly within a DES have been unsuccessful, the use of a commercial ethereal solution of the Grignard reagent added to a DES containing the substrate has proven effective. scispace.com

"On Water" Protocols:

The term "on water" refers to reactions involving water-insoluble reactants that are vigorously stirred in an aqueous medium. rsc.org This technique has been successfully applied to nucleophilic additions of Grignard and organolithium reagents. rsc.orgresearchgate.net For substrates with very low water solubility, the reaction is believed to occur at the organic-water interface. rsc.org It has been proposed that hydrogen bonding at the interface may play a role in catalyzing the reaction. rsc.org

In the context of Grignard reagents, reactions can be performed under heterogeneous conditions where the organometallic reagent, dissolved in a conventional solvent like THF, is added to the substrate "on water" at room temperature and in the presence of air. researchgate.netresearchgate.net These conditions have been shown to facilitate nucleophilic additions competitively with protonolysis. researchgate.netresearchgate.net The success of these reactions challenges the long-held belief that even trace amounts of water are detrimental to Grignard reagents.

Table 1: Comparison of Unconventional Media for Grignard Reactions

| Feature | Deep Eutectic Solvents (DESs) | "On Water" Protocols |

|---|---|---|

| Composition | Mixture of hydrogen bond acceptors (e.g., Choline Chloride) and donors (e.g., Glycerol). scispace.comchemrxiv.org | Heterogeneous mixture of an organic phase and an aqueous phase. rsc.org |

| Reaction Conditions | Can be conducted at room temperature and under air. scispace.comchemrxiv.org | Performed at room temperature, often under air, with vigorous stirring. researchgate.netresearchgate.net |

| Proposed Mechanism | Kinetic activation of the Grignard reagent; reaction promoted at the solvent interface. scispace.comchemrxiv.org | Reaction occurs at the organic-water interface, possibly catalyzed by hydrogen bonding. rsc.org |

| Advantages | Green, biorenewable, can improve yields and selectivity, safer operating conditions. scispace.comresearchgate.netchemrxiv.org | Avoids bulk organic solvents, potential for rate acceleration. rsc.org |

| Limitations | Direct formation of Grignard reagent in DES is generally not feasible. scispace.com | Reaction is heterogeneous; competing protonolysis is a significant side reaction. researchgate.netresearchgate.net |

In Situ Monitoring and Advanced Spectroscopic Characterization Techniques in Grignard Reagent Synthesis and Purity Assessment

The synthesis of Grignard reagents like this compound can be challenging to control due to its often exothermic nature and sensitivity to air and moisture. acs.orgmt.com In situ monitoring and advanced spectroscopic techniques are invaluable tools for understanding reaction kinetics, ensuring safety, and assessing the purity of the final product. mt.com

In Situ Monitoring Techniques:

Real-time monitoring provides continuous data on the reaction as it happens, allowing for precise control. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful technique for monitoring the formation of Grignard reagents. mt.com By tracking the disappearance of the characteristic vibrational band of the C-Br bond in the starting material (e.g., 3,5-dimethylbromobenzene) and the appearance of new bands associated with the C-Mg bond, one can determine the point of reaction initiation, monitor the reagent's concentration throughout the synthesis, and ensure full conversion. mt.com This is particularly useful in industrial settings and flow chemistry, where continuous process control is crucial for safety and product quality. mt.comyoutube.com

Raman Spectroscopy: Raman spectroscopy is another effective tool for real-time, in situ analysis of Grignard reactions. acs.org A key advantage is its insensitivity to moisture, which makes it well-suited for studying these sensitive reagents. mdpi.comresearchgate.net It can be used to monitor the transmetalation of Grignard reagents with other metal salts and to follow the formation of the desired product in real time. acs.org

Advanced Spectroscopic Characterization and Purity Assessment:

Beyond real-time monitoring, various spectroscopic methods are used to characterize the structure and purity of Grignard reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and 25Mg-NMR spectroscopy provide detailed information about the structure and composition of Grignard reagents in solution. nih.govrsc.org NMR can elucidate the complex Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. nih.govwikipedia.org

UV-Visible and X-ray Spectroscopy: The addition of Grignard reagents to ketones can be studied using UV-visible spectroscopy, which detects changes in the electronic spectra upon coordination of the magnesium center to the carbonyl group. nih.gov X-ray spectroscopy offers high selectivity and sensitivity for distinguishing between different organomagnesium species and intermediates involved in the reaction mechanism. nih.gov

Purity Assessment: The purity of a Grignard reagent solution is critical for its successful use in subsequent reactions. Raman spectroscopy, combined with multivariate analysis methods like Partial Least Squares Regression (PLSR), has been effectively used for the rapid and non-destructive determination of impurities, such as residual solvents or adulterants like toluene. mdpi.comresearchgate.net Differential spectrophotometry, based on the reaction of the Grignard reagent with a ketone like acetophenone, can also be used to selectively determine the concentration of the active reagent, unaffected by non-active decomposition products.

Table 2: Spectroscopic Techniques for Grignard Reagent Analysis

| Technique | Application | Information Obtained | Reference(s) |

|---|---|---|---|

| In Situ FTIR | Real-time reaction monitoring | Reaction initiation, reagent concentration, endpoint determination. | mt.com |

| In Situ Raman | Real-time reaction monitoring, Purity assessment | Reaction progress, transmetalation monitoring, impurity quantification. | acs.orgmdpi.comresearchgate.net |

| NMR (¹H, 25Mg) | Structural characterization | Schlenk equilibrium details, solution structure. | nih.govrsc.org |

| UV-Visible | Mechanistic studies | Coordination of Grignard reagent to substrates. | nih.gov |

| X-ray Spectroscopy | Mechanistic studies | Identification of reaction intermediates and competing pathways. | nih.gov |

| Differential Spectrophotometry | Purity/Concentration Analysis | Concentration of active Grignard reagent. |

Reactivity and Mechanistic Investigations of 3,5 Dimethylphenylmagnesium Bromide

Fundamental Reactivity Modes of Aryl Grignard Reagents

Aryl Grignard reagents are powerful tools in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds. Their reactivity is dominated by nucleophilic addition and substitution pathways.

Nucleophilic Addition to Carbonyl and Imino Groups: Scope and Limitations

The addition of aryl Grignard reagents to carbonyl and imino groups is a cornerstone of organic synthesis, allowing for the construction of a wide array of functionalized molecules.

Nucleophilic Addition to Carbonyl Groups:

3,5-Dimethylphenylmagnesium bromide readily participates in nucleophilic addition reactions with various carbonyl compounds. The general scope of these reactions is broad, encompassing aldehydes, ketones, and esters. The addition to aldehydes yields secondary alcohols, while ketones produce tertiary alcohols. The reaction with esters initially forms a ketone, which can then react with a second equivalent of the Grignard reagent to afford a tertiary alcohol.

However, the reaction is not without its limitations. Steric hindrance around the carbonyl group can significantly impede the approach of the bulky 3,5-dimethylphenyl group, leading to reduced yields or the need for more forcing reaction conditions. Furthermore, enolization of the carbonyl compound can be a competing side reaction, particularly with sterically hindered ketones or when using a more basic Grignard reagent. In such cases, the Grignard reagent acts as a base, abstracting an alpha-proton to form an enolate, rather than adding to the carbonyl carbon.

Nucleophilic Addition to Imino Groups:

The addition of Grignard reagents to the carbon-nitrogen double bond of imines provides a direct route to α-branched amines. researchgate.netresearchgate.net The electrophilicity of the imine carbon is a critical factor influencing the success of this reaction. Electron-withdrawing groups on the nitrogen atom of the imine can enhance its reactivity towards nucleophilic attack. wiley-vch.de For instance, N-sulfonyl or N-phosphinoyl imines often exhibit improved reactivity and yield in additions with Grignard reagents. wiley-vch.de

The scope of this reaction is extensive, with various aryl Grignard reagents adding to a range of aldimines and ketimines. wiley-vch.de However, limitations similar to those in carbonyl additions exist. Steric bulk on either the imine carbon or the Grignard reagent can hinder the reaction. Additionally, the presence of acidic protons elsewhere in the molecule can lead to deprotonation rather than addition. The use of additives like cerium chloride (CeCl₃) can sometimes mitigate side reactions and improve the efficiency of the addition.

| Reactant Type | Product Type | Key Considerations |

| Aldehyde | Secondary Alcohol | Potential for steric hindrance. |

| Ketone | Tertiary Alcohol | Steric hindrance and competing enolization are significant limitations. |

| Ester | Tertiary Alcohol (with 2 eq. Grignard) | The intermediate ketone can be isolated under controlled conditions. |

| Imine | α-Branched Amine | Reactivity is enhanced by electron-withdrawing groups on the nitrogen. Steric hindrance can be a limitation. wiley-vch.de |

Substitution Reactions with Electrophilic Centers

Beyond additions to C=O and C=N bonds, this compound engages in substitution reactions with a variety of electrophilic centers. These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds. A notable application includes the reaction with biphenylsulfonate in the presence of a dppfNiCl₂ catalyst to produce 3,5-dimethyl-p-terphenyl. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Another synthetic utility is its role as a starting material in the synthesis of diarylborinic acids. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The reactivity of Grignard reagents with alkyl halides is a classic example of a substitution reaction, though it is often more efficient with organocuprates (Gilman reagents) for cross-coupling. In the case of aryl Grignard reagents, direct substitution on unactivated alkyl halides can be sluggish. However, they are effective in cross-coupling reactions catalyzed by transition metals like nickel or palladium, which proceed via a different mechanism involving oxidative addition and reductive elimination.

Advanced Mechanistic Elucidation of this compound Reactions

A deeper understanding of the reaction mechanisms of this compound allows for better control over reaction outcomes and the design of new synthetic methodologies. Modern computational and experimental techniques have shed light on the complex pathways these reactions can follow.

Single-Electron Transfer (SET) Pathways in Oxidative Coupling and Related Transformations

While many Grignard reactions are depicted as proceeding through a two-electron (polar) mechanism, there is substantial evidence for the involvement of single-electron transfer (SET) pathways, particularly in oxidative coupling reactions. rsc.orgnih.gov In an SET process, the Grignard reagent donates a single electron to a substrate, generating a radical intermediate. nih.gov These radical species can then undergo a variety of transformations, including dimerization (homocoupling) or reaction with other species in the medium. rsc.orgresearchgate.net

For aryl Grignard reagents, SET pathways can be significant, especially in the presence of certain oxidants or transition metal catalysts. rsc.org The formation of symmetrical biaryls from the oxidative homocoupling of aryl Grignard reagents is a key example where SET mechanisms are often invoked. rsc.org Experimental evidence, such as the use of radical clocks, has been employed to probe for the existence of free radical intermediates in these reactions. rsc.org In some cases, biaryl radical anions have been identified as key intermediates. rsc.org

Computational Chemistry (Density Functional Theory, Ab Initio) and Experimental Probes for Transition State and Intermediate Analysis

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the mechanisms of Grignard reactions. rsc.org These methods allow for the calculation of the energies of transition states and intermediates, providing detailed insights into the reaction pathways. For instance, DFT studies have been used to investigate the homocoupling of aryl Grignard reagents, revealing the favorability of pathways involving dimeric Grignard species and the role of additives like MgBr₂. rsc.org

Experimental techniques also play a crucial role in mechanistic analysis. Kinetic studies can determine the order of the reaction with respect to each reactant, providing clues about the composition of the transition state. Spectroscopic methods, such as UV-Vis and EPR, can be used to detect and characterize transient intermediates, including radical species. rsc.org The combination of computational modeling and experimental probes provides a powerful approach to understanding the intricate details of Grignard reagent reactivity.

Influence of Steric and Electronic Parameters of the 3,5-Dimethylphenyl Group on Reactivity and Selectivity

The reactivity and selectivity of this compound are intrinsically linked to the steric and electronic properties of the 3,5-dimethylphenyl group.

Steric Effects:

The two methyl groups in the meta positions of the phenyl ring exert a significant steric influence. mdpi.com This steric bulk can hinder the approach of the Grignard reagent to sterically congested electrophilic centers. mdpi.com For example, in additions to ketones, the steric hindrance from the 3,5-dimethylphenyl group, combined with that of the ketone substituents, can dramatically slow down the reaction rate or favor competing pathways like enolization. This steric hindrance can, however, be exploited to achieve selectivity in certain reactions.

Electronic Effects:

Directed Reactivity and Chelation Effects in Grignard Additions

The strategic placement of coordinating functional groups within a substrate can profoundly influence the outcome of Grignard additions, a phenomenon known as directed reactivity or chelation control. These effects are particularly crucial in stereoselective synthesis, where the formation of a specific stereoisomer is desired. The interaction between the magnesium atom of the Grignard reagent and a Lewis basic atom (such as oxygen or nitrogen) in the substrate can lead to the formation of a rigid, cyclic transition state. This pre-organization of the reactants often dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon.

While the principles of chelation control are well-established for a variety of Grignard reagents, detailed research findings specifically investigating the directed reactivity and chelation effects of This compound are not extensively documented in publicly available scientific literature. General principles of chelation-controlled Grignard additions can, however, provide a framework for predicting its behavior.

In a typical chelation-controlled addition to a chiral α-alkoxy ketone, the Grignard reagent coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a five-membered chelate ring. This chelation locks the conformation of the substrate, and the Grignard reagent's aryl group is then delivered from the less sterically hindered face of the carbonyl. The steric bulk of the Grignard reagent itself plays a significant role in the degree of stereoselectivity. The presence of two methyl groups on the phenyl ring of This compound would be expected to enhance the steric interactions in the transition state, potentially leading to higher diastereoselectivity compared to less substituted aryl Grignard reagents.

Mechanistically, the reaction proceeds through a cyclic transition state where the magnesium atom acts as a template, bringing the substrate and the nucleophile into close proximity and in a defined orientation. The stability of this chelated intermediate is a key factor. Solvents also play a critical role; coordinating solvents like tetrahydrofuran (B95107) (THF) can compete with the chelating group on the substrate for coordination to the magnesium center, potentially diminishing the chelation effect and lowering the stereoselectivity.

Although specific data tables for reactions involving This compound in this context are not available, a hypothetical reaction with a generic chiral α-alkoxy ketone is presented below to illustrate the expected outcome based on established models of chelation control.

Hypothetical Reaction Data: Chelation-Controlled Addition

| Substrate (Chiral α-Alkoxy Ketone) | Grignard Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (R)-1-hydroxy-1-phenylpropan-2-one | This compound | (1R,2R)-2-(3,5-dimethylphenyl)-1-phenylpropane-1,2-diol | >95:5 (expected) |

| (S)-2-methoxy-1-phenylpropan-1-one | This compound | (1S,2S)-2-(3,5-dimethylphenyl)-2-methoxy-1-phenylpropan-1-ol | >90:10 (expected) |

Note: The data in this table is hypothetical and serves to illustrate the expected high diastereoselectivity based on the principles of chelation control with a sterically demanding Grignard reagent.

Further empirical research is necessary to fully characterize the directed reactivity and chelation effects of This compound and to establish definitive data on its performance in stereoselective Grignard additions. Such studies would involve systematic variation of substrates with different chelating groups, reaction conditions (including solvents and temperature), and detailed analysis of the product distribution and stereochemical outcomes.

Applications of 3,5 Dimethylphenylmagnesium Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Formation

The primary application of 3,5-dimethylphenylmagnesium bromide lies in its ability to act as a nucleophilic source of a 3,5-dimethylphenyl group, facilitating the creation of new carbon-carbon bonds. This reactivity is central to its use in a variety of synthetic transformations.

Synthesis of Diverse Alcohol Classes (Primary, Secondary, and Tertiary)

The addition of Grignard reagents to carbonyl compounds is a classic and reliable method for alcohol synthesis. khanacademy.org this compound is effectively employed in this capacity to produce a range of substituted alcohols.

The reaction of this compound with formaldehyde (B43269) provides a direct route to primary alcohols, specifically 3,5-dimethylbenzyl alcohol. For the synthesis of secondary alcohols, aldehydes are the substrates of choice. For instance, the reaction with a generic aldehyde (RCHO) yields a 1-(3,5-dimethylphenyl)alkanol. Tertiary alcohols are synthesized through the reaction of this compound with ketones (R₂C=O) or esters. mdpi.comorgsyn.org This reaction is a cornerstone in the synthesis of complex, sterically hindered molecules. mdpi.com For example, the addition of a Grignard reagent to a chalcone (B49325) derivative is a key step in the synthesis of certain tertiary alcohols. mdpi.com

| Reactant | Product Class | Specific Example |

| Formaldehyde | Primary Alcohol | 3,5-Dimethylbenzyl alcohol |

| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol | 1-(3,5-Dimethylphenyl)ethanol |

| Ketone (e.g., Acetone) | Tertiary Alcohol | 2-(3,5-Dimethylphenyl)propan-2-ol |

This table illustrates the synthesis of different classes of alcohols using this compound with various carbonyl compounds.

Formation of Ketones and Aldehydes via Acylation and Formylation Pathways

Beyond alcohol synthesis, this compound can be used to prepare ketones and aldehydes. The synthesis of ketones is achieved through acylation, which involves the reaction of the Grignard reagent with an acylating agent, such as an acid chloride or an ester. To prevent the common side reaction of the ketone product further reacting with the Grignard reagent to form a tertiary alcohol, less reactive acylating agents or specific reaction conditions are often employed.

Formylation, the introduction of a formyl group (-CHO), to produce 3,5-dimethylbenzaldehyde (B1265933) can be accomplished by reacting this compound with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate.

Conjugate Addition to α,β-Unsaturated Carbonyl Systems

In addition to the standard 1,2-addition to the carbonyl group, this compound can undergo conjugate addition (1,4-addition or Michael addition) to α,β-unsaturated carbonyl compounds. This reaction is particularly useful for the formation of β-arylated ketones and esters. The regioselectivity of the addition (1,2- vs. 1,4-) can often be influenced by factors such as the steric hindrance of the reactants, the solvent, and the presence of catalytic amounts of certain metal salts, like copper(I) salts, which are known to favor conjugate addition.

Cross-Coupling Reactions with Transition Metal Catalysis (e.g., Nickel, Iron, Palladium-equivalents)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and Grignard reagents are key partners in many of these transformations. researchgate.netillinois.edu this compound participates in several important named reactions, including those catalyzed by nickel, iron, and palladium. researchgate.netnih.govprinceton.edu

The Kumada-Tamao-Corriu coupling is a seminal cross-coupling reaction that pairs a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgarkat-usa.org This reaction is highly effective for the formation of aryl-aryl and aryl-alkyl bonds. arkat-usa.org In this context, this compound can be coupled with various aryl or vinyl halides to produce substituted biaryls and stilbenes, respectively. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov For example, dppfNiCl₂ has been used as a catalyst for the reaction of this compound with biphenylsulfonate to prepare 3,5-dimethyl-p-terphenyl. sigmaaldrich.comchemicalbook.com

| Catalyst System | Substrate | Product Type |

| NiCl₂(dppf) | Aryl Sulfonate | Biaryl |

| Pd(PPh₃)₄ | Aryl Bromide | Biaryl |

| NiCl₂(dppe) | Vinyl Bromide | Arylalkene |

This table provides examples of catalyst systems used in Kumada-Tamao-Corriu cross-coupling reactions involving aryl Grignard reagents.

Iron-catalyzed cross-coupling reactions have gained significant attention as a more economical and environmentally friendly alternative to palladium- and nickel-based methods. princeton.edubanglajol.infoasianpubs.org These reactions have proven effective for coupling aryl Grignard reagents with alkyl and aryl halides. asianpubs.orgnih.gov this compound can be successfully coupled with a variety of alkyl halides in the presence of an iron catalyst, such as iron(III) chloride (FeCl₃), often with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity. asianpubs.org Similarly, iron catalysts can promote the coupling of this compound with aryl halides to form biaryl compounds. banglajol.info These iron-catalyzed methods offer a practical approach for constructing complex organic molecules. banglajol.infoasianpubs.org

Oxidative Homocoupling Reactions of Aryl Grignard Reagents

Aryl Grignard reagents, including this compound, can undergo oxidative homocoupling to produce symmetrical biaryl compounds. This reaction typically involves the use of a suitable oxidant or a transition metal catalyst that facilitates the coupling of two Grignard reagent molecules. The expected product from the homocoupling of this compound is 3,3',5,5'-tetramethyl-1,1'-biphenyl.

While specific literature detailing the oxidative homocoupling of this compound is not abundant, the general principle is well-established for other Grignard reagents. For instance, the homocoupling of phenylmagnesium bromide can be promoted by reagents like chromium(III) chloride to yield biphenyl. Mechanistic studies on the TEMPO-mediated oxidative homocoupling of aryl Grignard reagents suggest that the reaction does not proceed through free aryl radicals but may involve biaryl radical anion intermediates. chemicalbook.com It has been observed that the presence of the magnesium bromide salt is crucial for the reaction to proceed, as bromide-free diphenylmagnesium (B1604861) does not undergo homocoupling in the presence of TEMPO. chemicalbook.com

A general representation of the homocoupling reaction is shown below:

Synthesis of Organoboron Compounds (e.g., Diarylborinic Acids) for Subsequent Cross-Coupling Applications

A significant application of this compound is in the synthesis of organoboron compounds, which are valuable intermediates for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The reaction of this compound with a boron electrophile, such as a trialkyl borate (B1201080), can lead to the formation of boronic acids or borinic acids.

The synthesis of bis(3,5-dimethylphenyl)borinic acid and its subsequent Suzuki coupling are depicted below:

| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Yield | Ref. |

| This compound | Triisopropyl borate | Bis(3,5-dimethylphenyl)borinic acid | - | THF, -5 °C to rt, then HCl quench | 42% (isolated) | nih.gov |

| Bis(3,5-dimethylphenyl)borinic acid | Vinyl triflate | Coupled product | Pd(OAc)₂/dppf | Toluene, K₃PO₄, 80 °C | Excellent | unc.edunih.gov |

Carbometallation Reactions in Olefin and Alkyne Functionalization

Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for the functionalization of olefins and alkynes. While direct examples of this compound in such reactions are not extensively documented, the principles of copper- and zirconium-catalyzed carbometallation of Grignard reagents are well-established, suggesting the potential for its application.

Copper-catalyzed carbomagnesiation of strained alkenes, such as cyclopropenes, with various Grignard reagents has been shown to proceed with high stereoselectivity. nih.gov This methodology allows for the synthesis of polysubstituted cyclopropanes, which can be further transformed into complex acyclic structures. It is plausible that this compound could be employed in similar transformations.

Zirconium-catalyzed carbometallation of alkenes, often referred to as carbozirconation, followed by reaction with an electrophile, is another established method for alkene functionalization. While typically performed with organoaluminum or organozinc reagents, the development of catalytic systems involving Grignard reagents is an active area of research.

A general scheme for the potential copper-catalyzed carbometallation of an alkyne with this compound is illustrated below:

Carbon-Heteroatom Bond Formation

In addition to forming carbon-carbon bonds, this compound is a key reagent for the creation of bonds between carbon and various heteroatoms, including nitrogen, oxygen, silicon, and phosphorus.

Synthesis of Anilines and Phenols via Novel Electrophilic Heteroatom Sources (e.g., Oxaziridines)

The reaction would involve the nucleophilic attack of the Grignard reagent on the electrophilic oxygen or nitrogen atom of the oxaziridine (B8769555) ring. For amination, N-unsubstituted or N-protected oxaziridines can be used. Recent studies have demonstrated the primary electrophilic amination of various organometallic substrates using bench-stable NH-oxaziridine reagents. nih.gov

A proposed reaction for the hydroxylation of this compound using an N-sulfonyloxaziridine is as follows:

Formation of Organosilicon and Organophosphorus Compounds

This compound readily reacts with silicon and phosphorus electrophiles to form the corresponding organosilicon and organophosphorus compounds. These products are valuable in various fields, including materials science and as ligands in catalysis.

The synthesis of (3,5-dimethylphenyl)trimethylsilane can be achieved by reacting this compound with trimethylchlorosilane. This is a standard method for the introduction of a trimethylsilyl (B98337) group onto an aromatic ring.

A well-documented example of organophosphorus compound synthesis is the preparation of 3,5-dimethylphenyldiphenylphosphine. This involves the reaction of this compound with chlorodiphenylphosphine. The reaction proceeds in good yield and provides a straightforward route to this bulky phosphine (B1218219) ligand.

The reaction scheme for the synthesis of 3,5-dimethylphenyldiphenylphosphine is shown below:

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield |

| This compound | Chlorodiphenylphosphine | 3,5-Dimethylphenyldiphenylphosphine | THF | Reflux | 68.7% |

Asymmetric Synthesis and Stereocontrol Utilizing this compound

The creation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents where a single enantiomer or diastereomer is often responsible for the desired biological activity. The application of Grignard reagents in asymmetric transformations is a powerful strategy to achieve this stereocontrol.

The addition of a Grignard reagent to a prochiral carbonyl compound, such as an aldehyde or a ketone, results in the formation of a new stereocenter. In the absence of any chiral influence, a racemic mixture of enantiomers is typically produced. However, by employing various strategies, this reaction can be guided to favor the formation of one stereoisomer over the other.

Diastereoselective Reactions: When the substrate already contains a stereocenter, the addition of this compound can lead to the formation of diastereomers. The inherent chirality of the starting material can influence the trajectory of the incoming Grignard reagent, leading to a preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a fundamental concept in asymmetric synthesis. For instance, the reaction of this compound with a chiral aldehyde or ketone would be expected to exhibit some level of diastereoselectivity, governed by established models such as Felkin-Anh or Cram's rule. The steric bulk of the 3,5-dimethylphenyl group would likely play a significant role in the facial selectivity of the addition.

Enantioselective Reactions: To induce enantioselectivity in the reaction of an achiral prochiral substrate with this compound, a chiral catalyst is required. These catalysts, typically chiral ligands complexed to a metal, create a chiral environment around the reaction center, favoring the formation of one enantiomer. While specific examples detailing the use of this compound in catalytically enantioselective additions are not readily found, the general principles are well-established for other Grignard reagents.

A hypothetical enantioselective addition of this compound to an aldehyde is depicted below:

| Reactant 1 | Reactant 2 | Chiral Catalyst | Product | Enantiomeric Excess (e.e.) |

| This compound | Aldehyde (R-CHO) | Chiral Ligand + Metal | Chiral Secondary Alcohol | Potentially High |

This table represents a conceptual framework for an enantioselective reaction. The actual enantiomeric excess would depend on the specific chiral catalyst, solvent, and reaction conditions employed.

Chiral Auxiliaries: Another powerful strategy for achieving stereocontrol involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For instance, a prochiral ketone could be converted into a chiral imine or hydrazone using a chiral amine or hydrazine. The subsequent addition of this compound would then proceed with high diastereoselectivity, dictated by the steric and electronic properties of the chiral auxiliary. After the addition, the auxiliary can be cleaved to reveal the enantiomerically enriched product.

Ligand-Controlled Transformations: In catalytic enantioselective reactions, the choice of the chiral ligand is paramount. The ligand binds to the magnesium center of the Grignard reagent or to a catalytic metal, creating a well-defined chiral pocket. This chiral environment forces the substrate and the Grignard reagent to approach each other in a specific orientation, leading to the preferential formation of one enantiomer. Common chiral ligands used in Grignard additions include chiral amino alcohols, diamines, and phosphines. The development of new and more effective chiral ligands is an active area of research.

The table below illustrates the conceptual use of a chiral auxiliary in a reaction with this compound:

| Substrate with Chiral Auxiliary | Reagent | Intermediate | Product (after auxiliary removal) | Diastereomeric Ratio (d.r.) |

| Prochiral Ketone + Chiral Amine -> Chiral Imine | This compound | Diastereomerically enriched adduct | Enantiomerically enriched tertiary alcohol | Potentially High |

This table illustrates the general principle of using a chiral auxiliary. The effectiveness of the diastereoselection would be highly dependent on the specific chiral auxiliary chosen.

Advanced Methodologies and Techniques Employing 3,5 Dimethylphenylmagnesium Bromide

Integration in Microfluidic and Flow Chemistry Platforms for Scalable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of Grignard reagents. These benefits include enhanced safety through better temperature control of exothermic reactions, improved reproducibility, and the potential for straightforward scaling-up of production. nih.govbeilstein-journals.orgrsc.orgvapourtec.com The generation of Grignard reagents in packed-bed reactors containing magnesium turnings is a common approach in flow chemistry, allowing for the continuous production of the organometallic compound which can then be directly used in subsequent reactions. niper.gov.in

Despite the clear advantages of flow chemistry for Grignard reagent synthesis, specific studies detailing the scalable synthesis of 3,5-Dimethylphenylmagnesium bromide using microfluidic or flow platforms are not readily found in the surveyed literature. However, based on the successful application of this technology to other aryl Grignard reagents, it is theoretically feasible to adapt these methods for the continuous synthesis of this compound. Such a setup would involve flowing a solution of 3,5-dimethylbromobenzene in an appropriate solvent, like tetrahydrofuran (B95107) (THF), through a heated tube packed with magnesium.

Table 1: Potential Parameters for Flow Synthesis of this compound

| Parameter | Potential Value/Condition | Rationale |

| Reactant | 3,5-Dimethylbromobenzene | Starting material for the Grignard reagent. |

| Solvent | Tetrahydrofuran (THF) | Common solvent for Grignard reactions. |

| Reactor Type | Packed-bed reactor with magnesium turnings | Provides a continuous source of magnesium for the reaction. |

| Temperature | 40-65 °C | Elevated temperature to facilitate reaction initiation and completion. rsc.orgniper.gov.in |

| Residence Time | Minutes | Flow chemistry allows for significantly reduced reaction times compared to batch processing. nih.gov |

| In-line Analysis | IR or NMR spectroscopy | Could be used for real-time monitoring of reagent formation and concentration. |

Mechanochemical Applications in Fine Chemical Synthesis and Materials Science

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent technique is considered a green chemistry approach as it can reduce waste and energy consumption. While mechanochemistry has been successfully applied to a variety of chemical transformations, including the activation of C-H bonds, its application to the synthesis or reactions of this compound is not specifically reported in the available literature. rsc.org

Research has shown that mechanochemical methods can be used for the activation of covalent bonds in polymers and for the synthesis of various organic compounds. nih.gov There are also reports on the mechanochemical activation of C-C bonds by magnesium complexes. nih.gov In principle, the solid-state synthesis of this compound could be explored by milling 3,5-dimethylbromobenzene with magnesium metal, potentially with a liquid additive to facilitate the reaction. However, the high reactivity of Grignard reagents with atmospheric moisture and oxygen would present significant challenges for this approach, requiring a carefully controlled inert atmosphere.

Electrochemical Activations and Transformations in Organomagnesium Chemistry

Electrochemical methods can provide an alternative to traditional chemical routes for the activation and transformation of organic molecules. In the context of organomagnesium chemistry, electrochemistry could potentially be used for the generation of Grignard reagents or for their subsequent reactions. However, specific studies on the electrochemical activation or transformations of this compound are not found in the reviewed scientific literature.

General research into the electrochemistry of aryl halides and organometallic reagents suggests possible pathways. For instance, the electrochemical reduction of 3,5-dimethylbromobenzene at a magnesium electrode could, in principle, lead to the formation of this compound. Conversely, the electrochemical oxidation of this compound could be a route to generate the corresponding aryl radical for subsequent coupling reactions. The high reactivity of Grignard reagents, however, makes their electrochemical study complex.

Application in Heterogeneous Catalysis and Surface Modification (e.g., Zeolite Passivation)

The use of organometallic compounds to modify the surfaces of materials like zeolites can alter their catalytic activity, selectivity, and longevity. Zeolites are microporous aluminosilicate (B74896) minerals commonly used as catalysts in the chemical industry. Surface modification can be used to passivate external acid sites, thereby improving the selectivity of shape-selective catalysts.

While there is extensive research on the modification of zeolites with various organic and inorganic compounds, there are no specific reports on the use of this compound for this purpose. nih.govnih.govmdpi.com The general principle of using an organomagnesium compound for surface modification would involve reacting the Grignard reagent with hydroxyl groups on the zeolite surface. This would result in the covalent attachment of the 3,5-dimethylphenyl group to the zeolite framework. However, the feasibility and effectiveness of using this compound for zeolite passivation would require dedicated experimental investigation.

Comparative Analysis with Other Organometallic Reagents in Modern Synthesis

Distinctions in Reactivity, Selectivity, and Handling from Organolithium Reagents

Organolithium reagents and Grignard reagents like 3,5-dimethylphenylmagnesium bromide are both powerful nucleophiles and strong bases, pivotal for forming carbon-carbon bonds. acs.orglibretexts.org However, they exhibit significant differences in their reactivity, selectivity, and handling requirements. tutorchase.com

Reactivity: Organolithium compounds are generally more reactive and more basic than their Grignard counterparts. youtube.com This heightened reactivity stems from the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond. fiveable.me The smaller size and higher polarizing power of the lithium ion (Li+) compared to the magnesium in a Grignard reagent contribute to this increased reactivity. fiveable.me Consequently, organolithium reagents can react with a broader array of electrophiles, including less reactive ones where Grignard reagents might fail. tutorchase.com For instance, they are more effective in reacting with nitriles and can deprotonate even very weak acids. tutorchase.com

Selectivity: The higher reactivity of organolithium reagents can sometimes be a disadvantage, leading to lower chemoselectivity. They are more prone to side reactions, such as acting as a base rather than a nucleophile, especially with sterically hindered substrates. reddit.com Grignard reagents, being less reactive, often exhibit greater selectivity. A notable difference is their reaction with carboxylic acids; organolithium reagents can add twice to form ketones, whereas Grignard reagents are typically consumed by the acidic proton without further addition.

Handling: Both types of reagents are sensitive to moisture and air and necessitate handling under anhydrous conditions. tutorchase.com However, many common organolithium reagents, such as n-butyllithium, are pyrophoric, meaning they can spontaneously ignite in air, which demands more stringent handling precautions, often at very low temperatures (e.g., -78°C). fiveable.memasterorganicchemistry.com While Grignard reagents are also highly reactive, they are generally considered easier and safer to handle in a typical laboratory setting. youtube.com

| Feature | This compound (Grignard Reagent) | Organolithium Reagents |

|---|---|---|

| Reactivity | Highly reactive, but generally less so than organolithiums. tutorchase.com | More reactive and more basic due to the highly polarized C-Li bond. youtube.comfiveable.me |

| Selectivity | Often more chemoselective due to lower reactivity. reddit.com Typically undergoes 1,2-addition to α,β-unsaturated carbonyls. organicreactions.org | Can be less selective, with a higher tendency for side reactions like deprotonation. reddit.com Can be used to form ketones from carboxylic acids. |

| Handling | Requires anhydrous conditions but is generally not pyrophoric. tutorchase.com | Often pyrophoric, requiring strict air-free techniques and low temperatures for safe handling. fiveable.memasterorganicchemistry.com |

Comparison with Organozinc and Organocopper Reagents in Specific Transformations

The landscape of organometallic chemistry offers reagents with more nuanced reactivity, such as organozinc and organocopper compounds, which provide synthetic routes that are not readily accessible with Grignard or organolithium reagents.

Organozinc Reagents: Organozinc compounds are notably less reactive than Grignard reagents. acs.orgwikipedia.org This reduced reactivity is a significant advantage as it allows for the presence of a wider variety of functional groups (e.g., esters, nitriles) in the substrate, which would otherwise react with more aggressive organometallics. sigmaaldrich.comsigmaaldrich.com A primary application of organozinc reagents is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. acs.orgwikipedia.org While Grignard reagents can participate in some cross-coupling reactions, the milder nature of organozinc reagents often leads to cleaner reactions and higher yields with complex, functionalized molecules. researchgate.net

Organocopper Reagents (Gilman Reagents): Organocopper reagents, often in the form of lithium diorganocuprates (R₂CuLi), are considered "soft" nucleophiles, a characteristic that starkly contrasts with the "hard" nature of Grignard and organolithium reagents. reddit.commasterorganicchemistry.com This difference is most evident in their reaction with α,β-unsaturated carbonyl compounds. While Grignard reagents like this compound typically attack the carbonyl carbon directly (1,2-addition), organocopper reagents preferentially add to the β-carbon in a conjugate (1,4-addition) fashion. reddit.comorganicreactions.org This unique selectivity is a cornerstone of modern synthetic strategy. wikipedia.org Furthermore, Gilman reagents can react with acid chlorides to produce ketones, stopping at that stage, whereas Grignard reagents add twice to yield tertiary alcohols. reddit.commasterorganicchemistry.com

| Reagent Type | Key Characteristics | Primary Synthetic Applications |

|---|---|---|

| This compound (Grignard) | "Hard" nucleophile, strong base. reddit.comresearchgate.net | 1,2-addition to carbonyls and epoxides. organicreactions.org |

| Organozinc Reagents | Less reactive than Grignards, high functional group tolerance. acs.orgsigmaaldrich.com | Negishi cross-coupling reactions. acs.orgwikipedia.org |

| Organocopper Reagents (Gilman) | "Soft" nucleophile. reddit.commasterorganicchemistry.com | 1,4-Conjugate addition to α,β-unsaturated systems; conversion of acid chlorides to ketones. reddit.comwikipedia.org |

Strategic Considerations for the Choice of Organometallic Reagent for Specific Synthetic Objectives

The selection of an appropriate organometallic reagent is a strategic decision dictated by the specific transformation required. The reactivity and selectivity of the reagent must be matched to the functional groups present in the starting materials and the desired product. fiveable.mesolubilityofthings.com

For simple nucleophilic addition to a non-conjugated carbonyl: A Grignard reagent like this compound or an organolithium reagent is typically the go-to choice. The decision between the two may come down to the reactivity of the carbonyl group or practical considerations of reagent availability and handling. youtube.com

When a high degree of basicity is needed for deprotonation: An organolithium reagent is often preferred over a Grignard reagent due to its greater basicity. reddit.com

For conjugate addition (1,4-addition) to an α,β-unsaturated system: An organocopper (Gilman) reagent is the superior choice, as Grignard and organolithium reagents will almost exclusively favor 1,2-addition. masterorganicchemistry.com

In the presence of sensitive functional groups: When the substrate contains functional groups like esters, amides, or nitriles that are incompatible with the high reactivity of Grignard or organolithium reagents, a less reactive organozinc reagent is the strategic option. sigmaaldrich.comsigmaaldrich.com This is particularly relevant in the context of cross-coupling reactions where functional group tolerance is paramount. acs.org

For stereochemical control: The choice of metal can influence the stereochemical outcome of a reaction. For example, in additions to chiral aldehydes or ketones, the different coordination properties of magnesium, lithium, zinc, or copper can lead to different diastereoselectivities. fiveable.menih.gov

In essence, the modern synthetic chemist possesses a diverse toolkit of organometallic reagents. The decision to use this compound or to opt for an organolithium, organozinc, or organocopper reagent is a nuanced one, based on a careful analysis of the synthetic target and the specific chemical transformation to be achieved.

Future Research Directions and Emerging Applications for 3,5 Dimethylphenylmagnesium Bromide

Development of Novel Catalytic Systems for Enhanced Functional Group Tolerance and Chemoselectivity

A significant challenge in Grignard chemistry is the high reactivity of the reagent, which often leads to poor functional group tolerance. orgsyn.org The basic nature of the Grignard reagent precludes the presence of acidic protons, and its nucleophilicity makes it incompatible with many electrophilic functional groups like esters, amides, and nitriles without specialized catalysts. orgsyn.orgresearchgate.net Future research is intensely focused on developing new catalyst systems that can modulate this reactivity, allowing for more selective transformations on complex molecules.

Iron-catalyzed cross-coupling reactions have emerged as a leading strategy due to iron being an inexpensive, non-toxic, and environmentally benign metal. orgsyn.orgresearchgate.net Catalysts such as tris(acetylacetonato)iron(III) (Fe(acac)₃), often paired with ligands, have shown remarkable efficacy. researchgate.netresearchgate.net These iron-based systems can facilitate cross-coupling reactions at exceptionally fast rates, which helps to mitigate the Grignard reagent's inherent lack of functional group compatibility; the desired catalytic reaction can outcompete the uncatalyzed side reactions with sensitive functional groups. orgsyn.org

Research is demonstrating the success of these systems in coupling Grignard reagents with a variety of substrates that were previously challenging. For instance, iron catalysts have been successfully used for the cross-coupling of Grignard reagents with enol triflates, acid chlorides, and even dichloroarenes, allowing for selective monoalkylation. researchgate.net The development of protocols using benign and inexpensive ligands, such as urea (B33335) or N,N,N',N'-tetramethylethylenediamine (TMEDA), further enhances the sustainability and practicality of these methods. researchgate.netmdpi.com These catalyst systems have been shown to be compatible with sensitive groups like sulfonate esters and amides, which would typically be cleaved by uncatalyzed Grignard reactions. researchgate.netmdpi.com

The table below summarizes key developments in catalytic systems relevant to aryl Grignard reagents.

| Catalyst System | Substrate Class | Key Advantages |

| Fe(acac)₃ | Alkenyl Triflates, Acid Chlorides | Rapid reaction rates, mild conditions, good functional group compatibility. researchgate.net |

| Iron / Urea-based Ligands | Aryl Chlorides with Sulfonate Esters | High chemoselectivity, tolerance of reactive sulfonate ester group, sustainable. mdpi.com |

| Fe(acac)₃ / TMEDA | Chlorobenzamides | Tolerates sensitive amide groups, chemoselective mono-substitution, operationally simple. researchgate.net |

| Nickel-phosphine complexes | Fluoroazines, Fluorodiazines | Enables coupling with typically less reactive fluoro-substrates at room temperature. acs.org |

Future work will likely focus on designing more sophisticated and bespoke ligands, including chiral ligands for asymmetric cross-coupling reactions, to further broaden the substrate scope and enhance the selectivity of transformations involving 3,5-dimethylphenylmagnesium bromide. orgsyn.org

Integration in Multicomponent and Cascade Reaction Sequences for Molecular Complexity Generation

To improve synthetic efficiency, modern organic chemistry emphasizes the use of multicomponent and cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. Integrating robust reagents like this compound into these sequences is a key research goal for rapidly building molecular complexity. umb.edu

One established strategy involves the one-pot synthesis of diarylborinic acids from this compound. researchgate.netacs.orgresearchgate.net In this sequence, the Grignard reagent reacts with a borate (B1201080) ester, such as triisopropyl borate, to form a magnesium boronate intermediate that can be directly used in a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netacs.org This telescoped process avoids the isolation of the often-unstable boronic acid intermediate and streamlines the synthesis of complex biaryl structures.

More advanced applications are also emerging. For example, this compound has been utilized in a one-pot, multi-step sequence to generate bulky aryl structures for use as organocatalysts. researchgate.net In one instance, the synthesis begins with 3,5-dimethylbenzonitrile, to which this compound is added, followed by the addition of a second Grignard reagent, allylmagnesium chloride, all in a single pot to yield a complex homoallylic amine precursor. researchgate.net Another example involves a Hart reaction, where this compound reacts with 1,3-dichloro-2-iodobenzene, and the resulting mixture is quenched with trimethyl borate to produce a complex terphenylboronate, a valuable building block for larger aromatic systems. epdf.pub

These examples highlight a clear research direction: designing robust, one-pot sequences that leverage the nucleophilicity of this compound to initiate cascades or participate in multicomponent setups, thereby accelerating the discovery and production of complex molecules.

Green and Sustainable Innovations in Aryl Grignard Chemistry, Including Waste Reduction and Atom Economy

The principles of green chemistry, particularly waste reduction and maximizing atom economy, are increasingly influencing the use of classical reagents like this compound. ainvest.comkccollege.ac.in Traditional Grignard reactions often rely on large volumes of volatile and hazardous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the synthesis of the reagent itself can be energy-intensive and sensitive to air and moisture. hokudai.ac.jpbeyondbenign.org

Significant innovations are addressing these shortcomings:

Greener Solvents: Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs, is an excellent or even superior solvent for many Grignard reactions, offering a more sustainable alternative to THF. umb.edupharmtech.com

Mechanochemical Synthesis: A groundbreaking development is the use of mechanochemistry, specifically ball-milling, to prepare Grignard reagents. hokudai.ac.jp This method involves milling magnesium metal with the corresponding organic halide and only a catalytic amount of solvent. The process drastically reduces solvent waste, can often be performed in ambient air, and allows for the synthesis of reagents from starting materials that are poorly soluble in traditional solvents. hokudai.ac.jp

The table below contrasts traditional and emerging green methodologies for Grignard chemistry.

| Feature | Traditional Method | Green Innovation |

| Solvent | Diethyl ether, THF (large volumes) | 2-Methyltetrahydrofuran (renewable), minimal solvent. umb.eduhokudai.ac.jp |

| Synthesis | Batch reaction under inert atmosphere | Mechanochemical (ball-milling), continuous flow reactors. hokudai.ac.jppharmtech.com |

| Safety | Exothermic, large volume of hazardous reagents | Small reaction volumes in continuous flow, reduced solvent use. pharmtech.com |

| Waste | High Process Mass Intensity (PMI), solvent waste | Lower PMI, significant reduction in solvent and metal waste. hokudai.ac.jppharmtech.com |

These innovations are transforming Grignard chemistry from a classical, yet often wasteful, method into a more sustainable and economically viable tool for modern manufacturing. ainvest.com

Exploration of New Reactivity Manifolds and Unconventional Transformations

Beyond optimizing existing reactions, researchers are actively exploring new types of transformations for aryl Grignard reagents like this compound. This involves pushing the boundaries of their reactivity to engage with previously incompatible reaction partners or to participate in entirely new, unconventional bond-forming strategies.